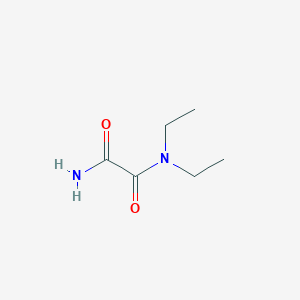
N~1~,N~1~-Diethylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Diethylethanediamide, also known as N,N-Diethylethylenediamine, is an organic compound with the molecular formula C6H16N2. It is a colorless liquid with a fishy odor and is used in various chemical reactions and industrial applications. This compound features two secondary amine functional groups, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~1~-Diethylethanediamide can be synthesized through the reaction of diethylamine with 2-chloroethanamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, N1,N~1~-Diethylethanediamide is produced using similar synthetic routes but on a larger scale. The process involves the careful handling of raw materials and the use of specialized equipment to maintain reaction conditions and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Diethylethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The secondary amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in reactions with N1,N~1~-Diethylethanediamide include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from reactions involving N1,N~1~-Diethylethanediamide depend on the specific reaction conditions and reagents used. For example, oxidation can yield amides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Diethylethanediamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N1,N~1~-Diethylethanediamide involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions. The compound’s secondary amine groups play a crucial role in its binding affinity and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylethylenediamine: This compound has similar structural features but with methyl groups instead of ethyl groups.
N-(1-Naphthyl)ethylenediamine: This compound contains a naphthyl group and is used in different applications, such as the Griess test for nitrate and nitrite analysis.
Uniqueness
N~1~,N~1~-Diethylethanediamide is unique due to its specific structural features, which provide distinct reactivity and binding properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable reagent in both research and industrial applications.
Propiedades
Número CAS |
74332-61-9 |
|---|---|
Fórmula molecular |
C6H12N2O2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
N',N'-diethyloxamide |
InChI |
InChI=1S/C6H12N2O2/c1-3-8(4-2)6(10)5(7)9/h3-4H2,1-2H3,(H2,7,9) |
Clave InChI |
HWCVOHTUMBPBSE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


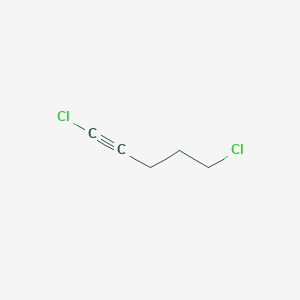
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
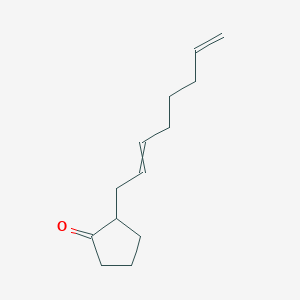
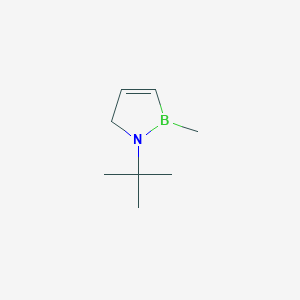
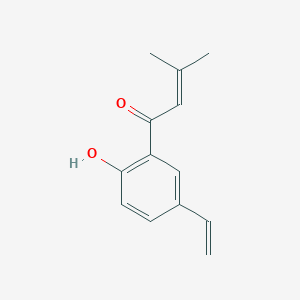
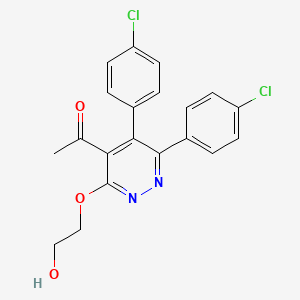
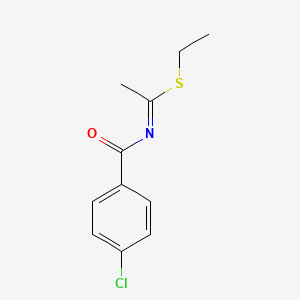
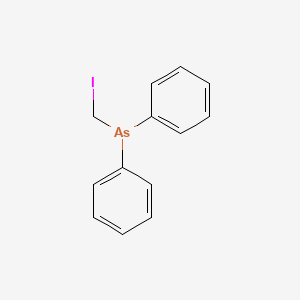
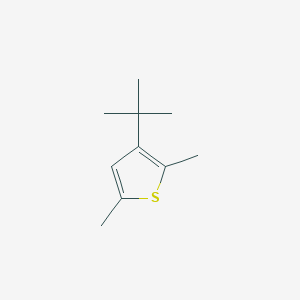
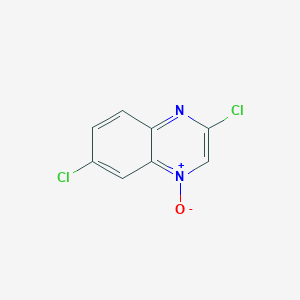

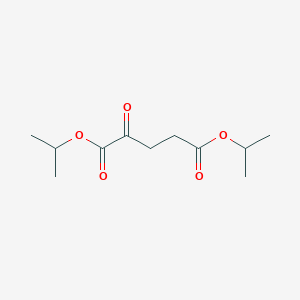
![4-[(Pentyloxy)methylidene]cyclohex-1-ene](/img/structure/B14435488.png)
